N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, and was later developed as a potential alternative to morphine for the treatment of pain. Since then, U-47700 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is one of the primary targets of opioid analgesics. It binds to this receptor with high affinity, producing analgesic and euphoric effects. N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide also has activity at the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria and addiction, which has led to concerns about its abuse potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and ability to produce analgesia and sedation. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential to produce respiratory depression and other adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of new opioid analgesics that are less addictive and produce fewer side effects than existing drugs. Other areas of research include the development of new treatments for opioid addiction and withdrawal, as well as the investigation of the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been used in scientific research to study its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects. One area of research has focused on the use of N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide as a potential alternative to existing opioid analgesics for the treatment of pain. Other studies have investigated the potential use of N-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(9-14(13)22-2)16-15(18)11-5-4-8-17(10-11)23(3,19)20/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODKFTVOBMCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.